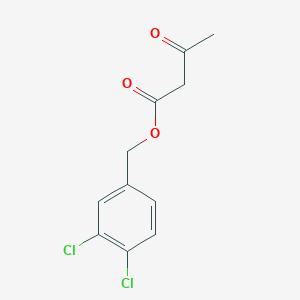
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene: is an organic compound with the molecular formula C18H20 It is a member of the dibenzo cyclooctene family, characterized by a fused ring structure that includes two benzene rings and a cyclooctene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dimethyl-substituted benzene derivatives.
Cyclization Reaction: The key step involves a cyclization reaction to form the cyclooctene ring. This can be achieved through various methods, including intramolecular cyclization or the use of cyclizing agents.
Hydrogenation: The resulting intermediate is subjected to hydrogenation to reduce any double bonds and form the tetrahydro structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and efficiency. The process typically includes continuous flow reactors and automated purification systems to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its structural properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,11,12-Tetrahydro-dibenzo(A,E)cyclooctene: Lacks the dimethyl substitution, leading to different chemical and physical properties.
Dimethyl 5,6,11,12-Tetrahydrodibenzo(A,E)annulene-2,9-dicarboxylate: Contains additional functional groups, affecting its reactivity and applications.
Uniqueness
2,9-Dimethyl-5,6,11,12-tetrahydro-dibenzo(A,E)cyclooctene is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of dimethyl groups can enhance its stability and modify its interaction with other molecules, making it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
69978-57-0 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
6,15-dimethyltricyclo[10.4.0.04,9]hexadeca-1(12),4(9),5,7,13,15-hexaene |
InChI |
InChI=1S/C18H20/c1-13-3-5-15-7-8-16-6-4-14(2)12-18(16)10-9-17(15)11-13/h3-6,11-12H,7-10H2,1-2H3 |
Clé InChI |
KABDJPCQYZLATR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCC3=C(CC2)C=C(C=C3)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971457.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971468.png)
![5-(4-tert-butylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11971482.png)
![(5E)-2-(4-chlorophenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971483.png)


![(2E)-3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11971501.png)
![(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971505.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971516.png)
![N-[(Z)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide](/img/structure/B11971522.png)
![2-(4-chlorophenoxy)-N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]acetamide](/img/structure/B11971525.png)
![N-(4-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11971532.png)

